molecular formula C10H20N2O2 B2910875 Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate CAS No. 4151-06-8

Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate

Cat. No.: B2910875
CAS No.: 4151-06-8
M. Wt: 200.282
InChI Key: NEGSKFUJWKNKHR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate is a chemical compound with the CAS Registry Number 4151-06-8 . This ester features a piperazine ring, a common motif in medicinal chemistry, making it a valuable intermediate for researchers in organic synthesis and drug discovery . The compound has a molecular formula of C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol . The primary application of this compound is as a sophisticated building block for the synthesis of more complex molecules. Its structure, which incorporates a 4-methylpiperazin-1-yl group, is particularly relevant in the development of potential pharmacologically active agents. Piperazine derivatives are frequently explored in scientific research for their diverse biological activities and are found in compounds investigated for various therapeutic targets . Researchers utilize this ester in coupling reactions and other transformations to create novel chemical entities for screening and development . As with many specialized organic intermediates, its specific mechanism of action is dependent on the final compound into which it is incorporated. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(10(13)14-3)8-12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGSKFUJWKNKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Comparisons

The compound’s piperazine and ester functionalities are shared with several analogs. A detailed comparison is provided below:

Compound Molecular Formula Key Functional Groups Potential Applications
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate C₁₀H₂₀N₂O₂ Ester, 4-methylpiperazine Prodrug synthesis, CNS-targeting agents
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ Carboxylic acid, 4-methylpiperazine Antimicrobial agents, enzyme inhibition
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) C₁₃H₁₆O₃ Epoxide, ester Polymer chemistry, crosslinking agents
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol C₁₃H₂₀N₂O Benzyl alcohol, 4-methylpiperazine Anticancer drug intermediates

Key Observations :

  • The ester group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid), which may exhibit higher acidity and lower lipophilicity .
  • Compared to Bn-MPO (which contains an epoxide), the target compound lacks reactive oxygen-based rings, suggesting greater stability under physiological conditions but reduced utility in polymer crosslinking .
  • The 4-methylpiperazine group is a common feature across analogs, often linked to enhanced solubility and receptor-binding affinity in CNS-active molecules .
Reactivity
  • The ester group in the target compound can undergo hydrolysis to yield carboxylic acids under acidic/basic conditions, a property shared with 3-(4-methylpiperazin-1-yl)benzoic acid but absent in alcohol or epoxide analogs .
  • The 4-methylpiperazine group may participate in hydrogen bonding or salt formation, similar to [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol, enhancing interactions with biological targets .

Biological Activity

Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring and an ester functional group. The synthesis typically involves the reaction of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid with methanol, often facilitated by a catalyst to enhance yield and efficiency .

Key Properties

PropertyDetails
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular WeightApproximately 214.30 g/mol
Functional GroupsEster, Piperazine

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anticancer Properties

The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, it may interact with specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells. In vitro studies suggest that it could be effective against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating significant potency .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis .

Study on Anticancer Activity

A notable study explored the anticancer effects of this compound against HCT-116 cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .

Antimicrobial Effectiveness

In another investigation, the compound was tested against a panel of bacterial strains. Results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The study highlighted its potential as a new antimicrobial agent .

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